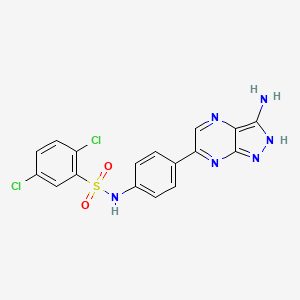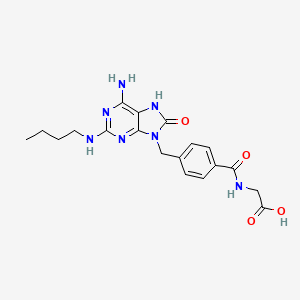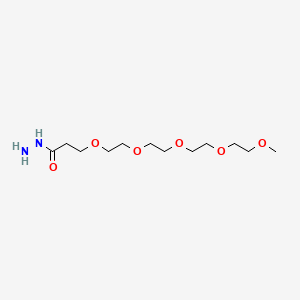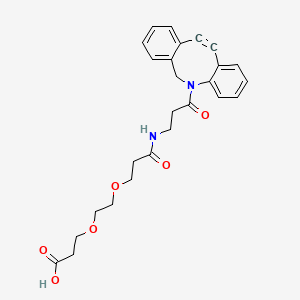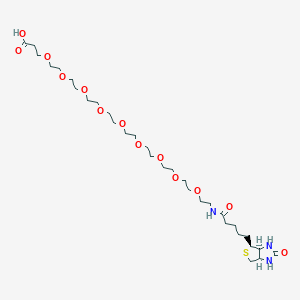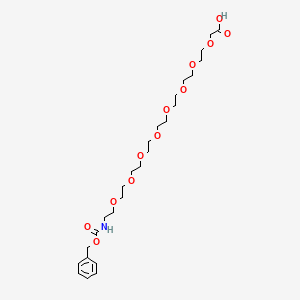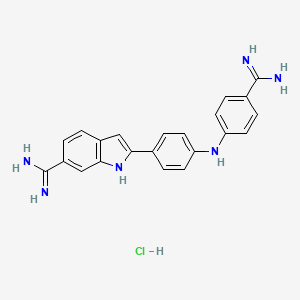
Synucleozid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synucleozid hydrochloride is a potent inhibitor of the SNCA mRNA that encodes the α-synuclein protein. This compound selectively targets the α-synuclein mRNA 5′ untranslated region (UTR) at the designed iron-responsive element (IRE) site, decreasing the amount of SNCA mRNA loaded into polysomes and thereby inhibiting SNCA translation . This compound has shown potential for the investigation of Parkinson’s disease due to its ability to reduce α-synuclein protein levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Synucleozid hydrochloride involves targeting the structured mRNA of α-synuclein. . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process typically includes multiple purification steps to remove any impurities and achieve the desired chemical structure .
化学反应分析
Types of Reactions
Synucleozid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that retain the core structure but have modified functional groups. These derivatives can have different biological activities and properties .
科学研究应用
Synucleozid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between small molecules and mRNA structures.
Biology: Employed in research to understand the role of α-synuclein in cellular processes and its involvement in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease by reducing α-synuclein levels.
Industry: Utilized in the development of new drugs targeting mRNA structures and protein synthesis
作用机制
Synucleozid hydrochloride exerts its effects by selectively binding to the IRE structure in the 5′ UTR of the SNCA mRNA. This binding decreases the amount of SNCA mRNA loaded into polysomes, thereby inhibiting the translation of α-synuclein protein . The reduction in α-synuclein levels helps to mitigate the cytotoxic effects associated with its aggregation, which is a hallmark of Parkinson’s disease .
相似化合物的比较
Similar Compounds
Synucleozid-2.0: A derivative of Synucleozid with enhanced binding affinity to the IRE structure.
Antisense Oligonucleotides (ASOs): Synthetic nucleic acid sequences designed to bind to specific mRNA targets and inhibit their translation.
Short-Interfering RNAs (siRNAs): Small RNA molecules that can silence gene expression by degrading mRNA after transcription.
Uniqueness
Synucleozid hydrochloride is unique in its ability to selectively target the IRE structure in the SNCA mRNA, making it a highly specific inhibitor of α-synuclein translation. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for Parkinson’s disease .
属性
IUPAC Name |
2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6.ClH/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19;/h1-12,27-28H,(H3,23,24)(H3,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDOKIPCRSEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
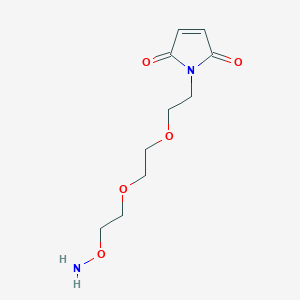
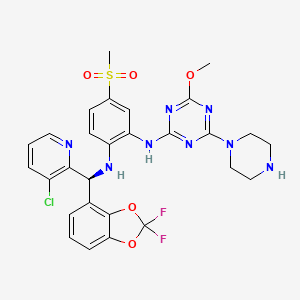
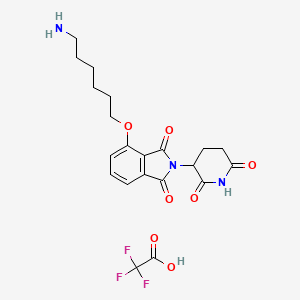
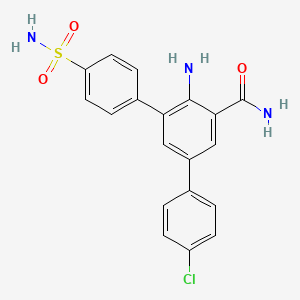
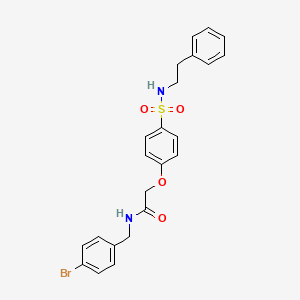
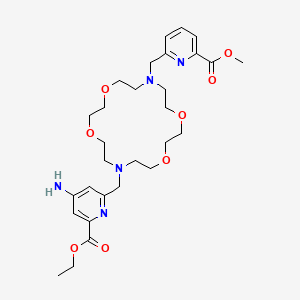
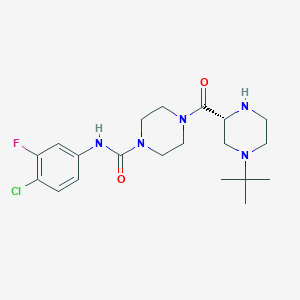
![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)
